Linker Length Optimization: PEG3 vs. PEG2 and PEG4 in PROTAC-Mediated ERα Degradation
In a systematic study of decoy oligonucleotide-based PROTACs (LCL-ER(dec)), a PEG3 linker was directly compared to PEG2 and PEG4 analogues [1]. While all linkers maintained similar binding affinity to the ERα target protein (IC₅₀ = 30–50 nM), the PEG3 linker conferred the highest degradation activity [1]. This demonstrates that linker length is a critical, non-linear determinant of degradation efficiency, not merely target engagement [1]. The PEG3 length, achievable with N-Boc-N-bis(PEG3-acid), provides a structurally optimal spacer for productive ubiquitination in this system, whereas PEG2 and PEG4 linkers resulted in diminished degradation despite comparable target binding [1].
| Evidence Dimension | PROTAC-mediated target protein degradation efficiency |
|---|---|
| Target Compound Data | Highest degradation activity among PEG2, PEG3, and PEG4 linkers |
| Comparator Or Baseline | PEG2 linker (lower activity) and PEG4 linker (lower activity) |
| Quantified Difference | PEG3 showed superior degradation; binding affinity (IC₅₀) for all linkers was similar (30-50 nM), indicating the effect is specific to degradation efficacy |
| Conditions | LCL-ER(dec) PROTAC system; evaluation of ERα protein levels by Western blotting in vitro |
Why This Matters
This data confirms that the PEG3 spacer, as provided by this compound, is not an arbitrary length but a functionally validated choice that can maximize degradation potency, a key performance indicator in TPD programs.
- [1] MEDCHEM NEWS Vol. 33 No. 2. Article on optimization of linker length for PROTAC-mediated ERα degradation. View Source
